molecular formula C8H8O4 B139289 2-(2,3-Dihydroxyphenyl)acetic acid CAS No. 19988-45-5

2-(2,3-Dihydroxyphenyl)acetic acid

Cat. No.: B139289
CAS No.: 19988-45-5
M. Wt: 168.15 g/mol
InChI Key: KEQGFEVKJCGTKB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxyphenyl)acetic acid is an organic compound belonging to the class of catechols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an acetic acid moiety. This compound is a metabolite of dopamine and is involved in various biochemical pathways .

Mechanism of Action

Target of Action

2-(2,3-Dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It primarily targets several enzymes including Penicillin G acylase in Escherichia coli, Protocatechuate 3,4-dioxygenase alpha chain and beta chain in Pseudomonas putida, 3,4-dihydroxyphenylacetate 2,3-dioxygenase in Arthrobacter globiformis, and Homoprotocatechuate 2,3-dioxygenase in Brevibacterium fuscum . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

For instance, it is a product of the enzymatic action of monoamine oxidase (MAO) on dopamine, and it can further be metabolized by catechol-O-methyl transferase (COMT) to form homovanillic acid (HVA) .

Biochemical Pathways

This compound is involved in the Tyrosine Metabolism pathway . It is a key intermediate in the metabolic breakdown of dopamine, a critical neurotransmitter. Dopamine can be metabolized into DOPAC, which is then degraded to form homovanillic acid (HVA). Both these transformations involve the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the liver and kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its role as a metabolite of dopamine. By participating in the breakdown of dopamine, it helps regulate the levels of this neurotransmitter in the body. Dysregulation of dopamine metabolism is associated with several neurological disorders, including Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites, the pH of the environment, and the presence of specific enzymes can all impact its action. Furthermore, factors such as diet, which can influence the gut microbiota, may also affect the metabolism of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. This distinct structure allows it to participate in unique biochemical pathways and reactions compared to its isomers and analogs .

Properties

IUPAC Name

2-(2,3-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQGFEVKJCGTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020061
Record name (2,3-dihydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19988-45-5
Record name (2,3-dihydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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